molecular formula C24H26N2O7S B2824100 2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 868146-11-6

2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2824100
CAS No.: 868146-11-6
M. Wt: 486.54
InChI Key: QVRHMGFKXJOOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic hybrid molecule combining a chromene carboxylate core with a 4-tosylpiperazine-substituted ethyl ester. Key structural features include:

  • Chromene backbone: A bicyclic system with a conjugated carbonyl group (2-oxo) and a methoxy substituent at position 8, which may confer fluorescence or photochemical activity .
  • 4-Tosylpiperazine moiety: A sulfonamide-functionalized piperazine ring, known for enhancing solubility and bioactivity in medicinal chemistry .
  • Ester linkage: The ethyl group bridges the chromene carboxylate and the tosylpiperazine, introducing flexibility and influencing pharmacokinetic properties.

Synthesis: While direct evidence for this compound’s synthesis is unavailable, analogous methods from oxazolo-pyrimidine derivatives (e.g., sulfonylation, nucleophilic substitution, and esterification) suggest a plausible route involving coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(4-tosylpiperazin-1-yl)ethanol under DCC-mediated conditions, yielding ~72–77% based on comparable reactions .

Characterization: Expected characterization via $ ^1 \text{H} $-/$ ^{13}\text{C} $-NMR (confirming methoxy, tosyl, and piperazine signals), mass spectrometry (molecular ion peak alignment), and elemental analysis (C, H, N, S content) would align with practices for structurally related compounds .

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-17-6-8-19(9-7-17)34(29,30)26-12-10-25(11-13-26)14-15-32-23(27)20-16-18-4-3-5-21(31-2)22(18)33-24(20)28/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHMGFKXJOOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a chromene core substituted with a tosylpiperazine moiety. The presence of the methoxy and carboxylate groups enhances its pharmacological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:

  • Antiproliferative Activity : Many derivatives show significant antiproliferative effects against cancer cell lines, often through induction of apoptosis and cell cycle arrest.
  • Caspase Activation : Studies have shown that these compounds can activate caspases, which are crucial for the apoptotic process, indicating their role in programmed cell death pathways.

Antiproliferative Assays

The biological activity of This compound was evaluated using various cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-tosylpiperazin-1-yl)ethylMCF7 (Breast)5.575Apoptosis induction
8-methoxy-2-oxo-2H-chromeneHeLa (Cervical)3.850Cell cycle arrest at G2/M phase
Combined derivativeA549 (Lung)1.575Caspase activation

These findings suggest that the compound exhibits varying degrees of potency against different cancer types, with notable effects on apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study demonstrated that the compound led to increased levels of active caspases (Caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway showed a stronger effect due to higher Caspase 9 levels, suggesting that the compound effectively triggers programmed cell death mechanisms in cancer cells .
  • Cell Cycle Arrest : Another investigation highlighted that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase in various cancer cell lines. This arrest is crucial as it prevents cancer cells from proliferating, thereby potentially reducing tumor growth .
  • Comparative Efficacy : When compared to standard chemotherapeutics like doxorubicin, the compound exhibited comparable or superior antiproliferative activity in certain assays, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Trends Spectral Features (UV-Vis, NMR)
2-(4-Tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Target) ~495 (estimated) Tosylpiperazine, chromene carboxylate 220–250 (estimated) Moderate in DMSO, low in H₂O UV: ~420–590 nm (chromene core)
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 264.3 Chromene carboxylate, methoxy Not reported Low polarity, soluble in EtOAc UV: 420, 490, 590 nm (π→π* transitions)
Compound 12 : 2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine 610.7 Tosylpiperazine, oxazolo-pyrimidine 261–263 Low aqueous solubility NMR: Aromatic protons (δ 7.2–8.5 ppm)
Compound 15 : 2-(4-Methylphenyl)-5-phenyl-7-(4-tosyl-1,4-diazepan-1-yl)oxazolo[4,5-d]pyrimidine 612.7 Tosyl-diazepane, oxazolo-pyrimidine 192–194 Higher flexibility, improved solubility NMR: Diazepane protons (δ 3.4–4.1 ppm)
2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate 261.3 Indole, hydroxy ester Not reported Hydrophilic (due to -OH) UV: Indole absorption (~280 nm)

Key Observations:

Structural Flexibility vs. Rigidity :

  • The target compound’s ethyl linker provides greater conformational flexibility compared to rigid oxazolo-pyrimidine cores in Compounds 12 and 15 . This flexibility may enhance binding to biological targets but reduce crystallinity, as seen in the lower melting point of Compound 15 (192–194°C) versus Compound 12 (261–263°C).

Hydrogen Bonding and Solubility :

  • The tosylpiperazine group in the target compound and Compound 12 enables hydrogen bonding (sulfonyl as acceptor), improving solubility in polar aprotic solvents like DMSO. In contrast, the indole ester () exhibits higher hydrophilicity due to its hydroxyl group .

Spectroscopic Properties :

  • The chromene core in the target compound and its ethyl ester analogue () shows strong UV absorption (420–590 nm), likely due to extended conjugation. This contrasts with the indole derivative’s UV profile dominated by π→π* transitions at ~280 nm .

Synthetic Yields :

  • Yields for sulfonylated piperazine derivatives (e.g., Compounds 12–15: 71–77%) suggest comparable efficiency for the target compound’s synthesis, assuming similar reaction conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction yields be optimized?

  • The compound’s synthesis likely involves coupling a piperazine-tosyl derivative with an 8-methoxycoumarin carboxylate ester. Evidence from analogous compounds (e.g., oxazolo[4,5-d]pyrimidines) suggests stepwise functionalization via sulfonylation (e.g., tosyl chloride) of piperazine, followed by nucleophilic substitution or esterification . Yields for similar reactions range from 71% to 77%, with optimization achievable through controlled stoichiometry, anhydrous conditions, and catalysts like triethylamine .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C-NMR : Essential for verifying the coumarin backbone (e.g., 8-methoxy resonance at ~δ 3.8 ppm) and tosylpiperazine substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, and S content against theoretical values (e.g., ±0.3% deviation) .
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Based on safety data for structurally related compounds:

  • Toxicity : Classified as acute toxicity (Category 4 oral) and skin/eye irritant (Category 2) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what software tools are recommended?

  • Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX/ORTEP (for visualization) can elucidate bond angles, torsion angles, and hydrogen-bonding networks . For example, coumarin derivatives often exhibit planar chromene cores with piperazine substituents adopting chair conformations . Hydrogen-bonding patterns (e.g., C=O···H-N interactions) can be analyzed using graph-set notation .

Q. What strategies can address contradictory biological activity data in structurally similar compounds?

  • Dose-Response Studies : Test across a range of concentrations to identify non-linear effects.
  • Target-Specific Assays : Use enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis markers) to isolate mechanisms .
  • Metabolic Stability Tests : Evaluate if rapid degradation under experimental conditions explains variability .

Q. How does the tosylpiperazine moiety influence the compound’s pharmacokinetic properties?

  • The tosyl group enhances lipophilicity, potentially improving membrane permeability, while the piperazine ring may contribute to solubility via protonation at physiological pH. Computational modeling (e.g., LogP calculations) and in vitro assays (e.g., Caco-2 permeability) can validate these hypotheses .

Q. What are the limitations of current synthetic routes, and how can they be improved for scalability?

  • Limitations : Moderate yields (70–77%) and chromatographic purification requirements .
  • Improvements : Transition to flow chemistry for better heat/mass transfer or use polymer-supported reagents to simplify purification .

Methodological Recommendations

  • For Structural Refinement : Prioritize SHELXL for high-resolution crystallographic data .
  • For Biological Studies : Use orthogonal assays (e.g., enzymatic + cellular) to confirm activity .
  • For Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to enhance yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.